PF-3644022

Catalog No.
S539245
CAS No.
M.F
C21H18N4OS
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3644022

Product Name

PF-3644022

IUPAC Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1

InChI Key

CMWRPDHVGMHLSZ-GFCCVEGCSA-N

SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

solubility

Soluble in DMSO

Synonyms

PF-3644022; PF 3644022; PF3644022.

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Isomeric SMILES

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

The exact mass of the compound (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one is 374.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3644022 is a highly potent, orally bioavailable, and ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), demonstrating a biochemical IC50 of 5.2 nM and a Ki of 3 nM[1]. As a direct downstream substrate of the p38 MAPK pathway, MK2 is a critical regulator of pro-inflammatory cytokines, including TNF-α and IL-6. For industrial and laboratory procurement, PF-3644022 is prioritized over early-generation inhibitors due to its exceptional biochemical efficiency, high cellular permeability, and validated in vivo pharmacokinetic profile [2]. Its structural optimization as a benzothiophene derivative resolves the historical poor solubility and low cell permeability that plagued earlier MK2 inhibitors, establishing it as a benchmark tool compound for robust inflammation and oncology modeling [1].

Substituting PF-3644022 with upstream p38 inhibitors (such as SB203580) or non-ATP competitive MK2 activation inhibitors (such as CMPD1) fundamentally alters experimental outcomes and introduces severe assay artifacts. Upstream p38 inhibition disrupts multiple poly-functional signaling networks, leading to unwanted systemic side effects and the loss of critical p38-dependent feedback controls [1]. Conversely, non-ATP competitive inhibitors like CMPD1 exhibit significantly lower potency (Ki ~ 330 nM) and induce off-target cellular stress responses, including G2/M cell-cycle arrest and apoptosis at higher concentrations [2]. Procuring PF-3644022 ensures direct, highly potent, and selective MK2 inhibition without the confounding cytotoxicity or broad pathway disruption inherent to generic alternatives.

Direct Kinase Inhibition Potency vs. Non-ATP Competitive Alternatives

PF-3644022 demonstrates a profoundly higher binding affinity for MK2 compared to non-ATP competitive inhibitors like CMPD1. In cell-free kinase assays, PF-3644022 achieves a Ki of 3 nM, whereas CMPD1 operates at a Ki of 330 nM[1]. This ~110-fold difference in potency ensures robust target engagement at low nanomolar concentrations.

Evidence DimensionInhibitory Constant (Ki)
Target Compound DataKi = 3.0 nM
Comparator Or BaselineCMPD1 (Ki = 330 nM)
Quantified Difference~110-fold higher binding affinity
ConditionsCell-free MK2 kinase binding assay

Ensures complete target engagement at much lower concentrations, preventing the need for high-dose regimens that trigger off-target effects in sensitive cellular assays.

Cellular Anti-Inflammatory Efficacy and Biochemical Efficiency

Unlike early-generation MK2 inhibitors that suffer from poor biochemical efficiency (often requiring >10 µM for cellular activity due to poor permeability), PF-3644022 potently inhibits TNF-α production in human U937 monocytic cells with an IC50 of 160 nM[1]. This tight correlation between biochemical potency and cellular efficacy validates its superior permeability.

Evidence DimensionCellular IC50 (TNF-α inhibition)
Target Compound DataIC50 = 160 nM
Comparator Or BaselineEarly-generation MK2 inhibitors (Cellular IC50 > 10 µM)
Quantified Difference>60-fold improvement in cellular efficacy
ConditionsLPS-stimulated human U937 monocytic cells

High cellular permeability allows researchers to utilize lower compound concentrations in phenotypic screens, minimizing solubility-limited dosing issues.

In Vivo Pharmacokinetics and Oral Bioavailability

PF-3644022 displays excellent pharmacokinetic parameters and oral efficacy, distinguishing it from standard tool compounds that lack in vivo viability. In rat models, it achieves dose-dependent inhibition of TNF-α with an ED50 of 6.9 mg/kg (acute model) and 20 mg/kg (chronic arthritis model) [1]. Its ability to maintain a Cmin higher than the cellular EC50 ensures sustained target inhibition.

Evidence DimensionIn Vivo Effective Dose (ED50)
Target Compound DataOral ED50 = 6.9 mg/kg (acute) and 20 mg/kg (chronic)
Comparator Or BaselineStandard in vitro tool compounds (Lack oral bioavailability)
Quantified DifferenceDemonstrated oral efficacy and sustained Cmin > EC50
ConditionsRat acute LPS-induced TNF-α and chronic streptococcal cell wall-induced arthritis models

Validated oral bioavailability and clearance rates de-risk the transition from in vitro assays to in vivo animal models for procurement teams.

Absence of Off-Target Cytotoxicity and Cell-Cycle Arrest

PF-3644022 provides a clean cytotoxicity profile compared to CMPD1. While CMPD1 induces off-target cellular stress, G2/M arrest, and apoptosis at higher concentrations, PF-3644022 shows little to no inherent antiproliferative effect, with its proliferation EC50 being 200 to 10,000 times higher than its in vitro kinase inhibition IC50 [1].

Evidence DimensionInherent Cytotoxicity / Proliferation EC50
Target Compound DataProliferation EC50 > 200x to 10,000x above kinase IC50
Comparator Or BaselineCMPD1 (Induces G2/M arrest and apoptosis at working concentrations)
Quantified DifferenceAbsence of inherent cytotoxicity at effective MK2 inhibitory doses
ConditionsGlioblastoma cell lines (e.g., U87) proliferation and apoptosis assays

Allows researchers to isolate the specific effects of MK2 inhibition without confounding off-target apoptotic or cell-cycle arrest artifacts.

In Vivo Modeling of Chronic Inflammatory Diseases

Due to its validated oral bioavailability and established ED50 of 20 mg/kg in chronic arthritis models, PF-3644022 is the preferred compound for transitioning from cellular assays to whole-animal inflammatory disease modeling, avoiding the poor exposure seen with earlier inhibitors [1].

Downstream p38 Pathway Decoupling Assays

Ideal for studies requiring the isolation of MK2-mediated TNF-α and IL-6 regulation without disrupting the broader, poly-functional p38 signaling network. It replaces generic p38 inhibitors like SB203580, which cause unwanted systemic pathway interference [1].

Chemo-sensitization and Oncology Screening

Because it lacks the inherent off-target cytotoxicity and G2/M arrest artifacts associated with CMPD1, PF-3644022 is highly suited for combination studies investigating MK2's role in cell-cycle checkpoints and chemo-sensitization in p53-deficient tumors [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.12013238 g/mol

Monoisotopic Mass

374.12013238 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-3644022

Dates

Last modified: 08-15-2023
1: Song H, Fang X, Wen M, Yu F, Gao K, Sun C, Wang Z. Role of MK2 signaling pathway in the chronic compression of cervical spinal cord. Am J Transl Res. 2015 Nov 15;7(11):2355-63. eCollection 2015. PubMed PMID: 26807183; PubMed Central PMCID: PMC4697715.
2: Mourey RJ, Burnette BL, Brustkern SJ, Daniels JS, Hirsch JL, Hood WF, Meyers MJ, Mnich SJ, Pierce BS, Saabye MJ, Schindler JF, South SA, Webb EG, Zhang J, Anderson DR. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807. doi: 10.1124/jpet.110.166173. Epub 2010 Mar 17. PubMed PMID: 20237073.

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